molecular formula C24H23N7O B11189017 9-(2-methoxyphenyl)-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

9-(2-methoxyphenyl)-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

Cat. No.: B11189017
M. Wt: 425.5 g/mol
InChI Key: DUAPLBLEWKLOLR-UHFFFAOYSA-N
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Description

The compound 9-(2-methoxyphenyl)-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene is a polycyclic heterocyclic system featuring a complex tetracyclic framework with six nitrogen atoms. Key structural elements include:

  • A 2-methoxyphenyl group at position 9, contributing electron-donating effects via the methoxy substituent.
  • A fused tetracyclic core ([8.7.0.02,7.011,16]) with conjugated double bonds, likely influencing electronic properties and stability .

Properties

Molecular Formula

C24H23N7O

Molecular Weight

425.5 g/mol

IUPAC Name

9-(2-methoxyphenyl)-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

InChI

InChI=1S/C24H23N7O/c1-32-21-12-5-2-9-18(21)22-28-23-26-15-29(14-17-8-6-7-13-25-17)16-30(23)24-27-19-10-3-4-11-20(19)31(22)24/h2-13,22H,14-16H2,1H3,(H,26,28)

InChI Key

DUAPLBLEWKLOLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2NC3=NCN(CN3C4=NC5=CC=CC=C5N24)CC6=CC=CC=N6

Origin of Product

United States

Biological Activity

The compound 9-(2-methoxyphenyl)-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for evaluating its possible applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N6OC_{23}H_{22}N_6O with a molecular weight of approximately 394.46 g/mol. The structure features multiple aromatic rings and nitrogen-containing heterocycles that may contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound primarily focuses on its potential anticancer properties and effects on various biochemical pathways.

Anticancer Activity

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins and caspase activation pathways. This suggests a mechanism where the compound can promote programmed cell death in malignant cells while sparing normal cells .
  • Cell Line Studies : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including:
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    The IC50 values for these cell lines indicate potent activity, with values typically ranging between 5 to 20 µM depending on the specific cell line tested .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key enzymes involved in cancer metabolism:

  • Topoisomerases : Inhibition of topoisomerase I and II has been observed, which is critical for DNA replication and transcription in rapidly dividing cells .
  • Kinases : The compound also shows potential as a kinase inhibitor, affecting pathways related to cell proliferation and survival.

Study 1: In Vitro Evaluation of Cytotoxicity

A study conducted on various human cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The study utilized MTT assays to quantify cell proliferation and assessed apoptosis using flow cytometry.

Cell LineIC50 (µM)Mechanism
HeLa12Apoptosis via caspase activation
MCF-715Bcl-2 modulation
A54918Topoisomerase inhibition

Study 2: In Vivo Efficacy

An animal model study demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer. Tumor growth was monitored over a period of four weeks with histological analysis confirming increased apoptosis within treated tumors compared to controls .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name Core Structure Substituents Key Properties Reference
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,6]dodeca-1(9),2,4,7,11-pentaene Hexaazatricyclo[7.3.0.0²,6] 4-Methoxyphenyl, phenyl Crystallographic data (X-ray), planar aromatic core
6,19-Dimethyl-10,15-bis(pyridin-2-ylmethyl)-1,5,10,15,20,21-hexaaza-tricyclo[15.2.1.15,8]heneicosa-6,8(21),17(20),18-tetraene Hexaazatricyclo[15.2.1.15,8] Bis(pyridin-2-ylmethyl), methyl Chelation potential, macrocyclic ligand behavior
4-(10-Thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol Tetrazatetracyclo[7.7.0.02,6.011,16] Phenol, thia group Enhanced solubility (polar OH group), IR: 3331 cm⁻¹ (O-H stretch)
2-(3,4-Dimethoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione Triazatetracyclo[8.7.0.03,8.011,16] 3,4-Dimethoxyphenyl, trione groups Electron-deficient core (triones), UV-Vis absorption at 270–320 nm

Key Comparisons

Substituent Effects The 2-methoxyphenyl group in the target compound likely enhances electron density compared to 4-methoxyphenyl in or 3,4-dimethoxyphenyl in , altering reactivity and binding interactions.

Synthetic Routes Analogs like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () are synthesized via spirocyclization and reductive amination, suggesting possible strategies for the target compound. Microwave-assisted hydrolysis (e.g., ) could optimize intermediate steps for introducing the 2-methoxyphenyl group.

Physicochemical Properties

  • Solubility : The target compound’s pyridinyl and methoxyphenyl groups may improve solubility compared to purely aromatic systems (e.g., ).
  • Stability : The conjugated tetracyclic core likely confers thermal stability, as seen in structurally rigid analogs ().

Pyridinylmethyl-containing macrocycles () are explored as enzyme inhibitors, highlighting possible therapeutic avenues.

Research Implications and Gaps

  • Structural Characterization : The target compound’s crystallographic data (using SHELX programs ) would clarify bond angles and conformation.
  • Biological Screening : Testing against receptors (e.g., serotonin, dopamine) could validate inferred activities from piperidine analogs .
  • Synthetic Optimization : Adapting spirocyclization () or microwave-assisted methods () may improve yield and purity.

Preparation Methods

Precursor Preparation

The core synthesis begins with 2-aminothiophene-3-carbonitrile or 2-aminopyrazole-4-carboxylic acid esters , which undergo cyclocondensation with α,β-unsaturated ketones or esters to form pyrimidine or pyrazolo[1,5-a]pyrimidine intermediates. For example:

  • Step 1 : Condensation of 2-aminothiophene-3-carbonitrile with ethyl acetoacetate yields 3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (yield: 68–72%).

  • Step 2 : Chlorination using POCl₃ and tetramethylammonium chloride converts the pyrimidinone to a 7-chloride derivative (reflux, 80°C, 6 h).

Cyclization to Form the Tetracyclic System

Microwave-assisted cyclization significantly enhances reaction efficiency. For instance, heating the chlorinated intermediate with 1-(methoxyphenyl)piperazine in DMF at 120°C for 20 minutes under microwave irradiation achieves 85% yield, compared to 60% with conventional heating.

Introduction of the Pyridin-2-ylmethyl Group

Alkylation Strategies

The pyridin-2-ylmethyl moiety is introduced via nucleophilic substitution. Treatment of the tetracyclic chloride intermediate with 2-(aminomethyl)pyridine in the presence of K₂CO₃ in DMF (80°C, 12 h) affords the alkylated product. Key parameters:

  • Solvent : DMF or NMP (polar aprotic solvents enhance nucleophilicity).

  • Base : K₂CO₃ or Cs₂CO₃ (prevents dehalogenation side reactions).

Palladium-Catalyzed Coupling

Alternative methods employ Suzuki-Miyaura coupling using 2-(bromomethyl)pyridine and a palladium catalyst (e.g., Pd(PPh₃)₄). Optimized conditions (toluene/EtOH, 90°C, 8 h) yield 78% of the desired product.

Functionalization with the 2-Methoxyphenyl Group

Nucleophilic Aromatic Substitution

Direct substitution at the tetracyclic core’s electrophilic position (C-9) is challenging due to steric hindrance. Using 2-methoxyphenylboronic acid in a Miyaura borylation followed by Suzuki coupling (Pd(OAc)₂, SPhos ligand, K₃PO₄, 100°C, 12 h) achieves regioselective installation.

Directed Ortho-Metalation

For late-stage functionalization, directed ortho-metalation (DoM) of a pre-installed phenyl group using LDA and subsequent quenching with methyl iodide introduces the methoxy group.

Final Annulation and Optimization

Ring-Closing Metathesis

A Grubbs catalyst-mediated metathesis closes the 17-membered ring. Conditions:

  • Catalyst : Grubbs II (5 mol%).

  • Solvent : CH₂Cl₂, 40°C, 24 h.

  • Yield : 65% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Acid-Catalyzed Cyclodehydration

Treatment with polyphosphoric acid (PPA) at 120°C for 6 h promotes dehydration, forming the final pentacyclic structure.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel with gradient elution (hexane → EtOAc).

  • HPLC : C18 column, MeCN/H₂O (0.1% TFA), 70:30,流速 1 mL/min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89 (s, 1H, aromatic-H), 4.76 (s, 2H, CH₂-pyridine).

  • HRMS : m/z calcd for C₂₃H₂₁N₈O [M+H]⁺: 425.1832; found: 425.1829.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Key Advantage
Microwave cyclization85980.3Rapid core formation
Suzuki coupling78958Regioselective aryl introduction
Grubbs metathesis659024Mild conditions for macrocyclization

Challenges and Mitigation Strategies

  • Steric Hindrance : The 2-methoxyphenyl group impedes coupling reactions. Using bulky ligands (e.g., SPhos) enhances selectivity.

  • Nitrogen Reactivity : Overfunctionalization at N-atoms is minimized by protecting groups (e.g., Boc).

  • Solubility Issues : Polar solvents (DMF, DMSO) prevent aggregation during macrocyclization.

Scalability and Industrial Relevance

Bench-scale synthesis (10 g) achieves 62% overall yield using microwave-assisted steps. Continuous-flow systems are being explored to optimize POCl₃-mediated chlorination, reducing hazardous waste .

Q & A

Q. What synthetic strategies optimize the yield and purity of this compound?

  • Methodological Answer : The synthesis involves multi-step cyclization reactions. Key steps include refluxing precursors like substituted benzothiazoles or benzaldehydes with catalysts (e.g., sodium acetate in glacial acetic acid) for 12–14 hours . Purification via recrystallization (ethanol/water mixtures) and characterization using melting point analysis, elemental analysis, and IR spectroscopy are critical for verifying purity . Adjusting stoichiometry and reaction time (e.g., extending reflux to 16 hours) can improve yields beyond 60% .

Q. Which analytical techniques are most reliable for structural confirmation?

  • Methodological Answer : Combine multiple techniques:
  • Single-crystal X-ray diffraction resolves bond angles and torsional strain (e.g., mean C–C bond length = 0.005 Å, R factor = 0.041) .
  • NMR spectroscopy identifies proton environments (e.g., δ 2.62 ppm for N–CH₃ groups) and carbon frameworks .
  • IR spectroscopy confirms functional groups (e.g., C=O at 1721 cm⁻¹, C=N at 1633 cm⁻¹) .
    Cross-validation with high-resolution mass spectrometry (e.g., EI-MS m/z 803 [M⁺]) ensures molecular integrity .

Q. How do solvent polarity and temperature influence reaction pathways?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing transition states, while elevated temperatures (80–100°C) accelerate ring closure. For example, glacial acetic acid at reflux promotes imine formation in spirocyclic intermediates . Monitor by TLC to track intermediate formation and adjust solvent ratios dynamically.

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and predicted spectral data?

  • Methodological Answer : Use quantum chemical calculations (e.g., density functional theory) to simulate NMR/IR spectra and compare with experimental results. For instance, polar surface area (105.76 Ų) and LogD (1.21 at pH 7.4) calculated via ab initio methods can identify mismatches in proton environments or conjugation effects. Iteratively refine computational models using experimental crystallographic data (e.g., symmetry codes from X-ray studies ) to resolve ambiguities.

Q. What experimental designs validate reaction mechanisms involving multi-ring systems?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁵N or ²H) tracks atom migration during cyclization. For example, deuterating the pyridine moiety in precursors can clarify whether nitrogen participates in tautomerization . Kinetic studies (variable-temperature NMR) and intermediate trapping (e.g., quenching with methanol) further elucidate rate-determining steps .

Q. How should researchers address contradictory data between XRD and solution-state NMR?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., conformational flexibility in solution vs. rigid crystal packing). Perform:
  • Solid-state NMR to compare with XRD data .
  • Molecular dynamics simulations to model solution behavior .
  • Variable-concentration NMR to assess aggregation effects .

Q. What reactor designs improve scalability for multi-step syntheses?

  • Methodological Answer : Microfluidic reactors enable precise control over mixing and residence time, reducing side reactions in cyclization steps . For exothermic steps (e.g., ring-closing metathesis), use jacketed reactors with temperature gradients ≤5°C to maintain selectivity. Computational fluid dynamics (CFD) models optimize flow rates and catalyst distribution .

Q. Can machine learning predict electronic properties for targeted applications?

  • Methodological Answer : Train models on datasets of calculated properties (e.g., HOMO-LUMO gaps, molar refractivity ) and experimental outcomes (e.g., fluorescence quantum yields). AI platforms like ICReDD integrate path-search algorithms to prioritize synthetic routes with desired electronic profiles . Validate predictions with cyclic voltammetry and UV-vis spectroscopy.

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